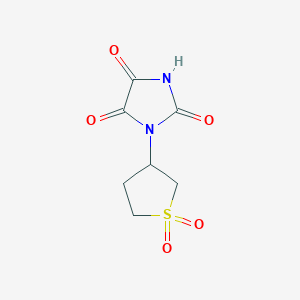

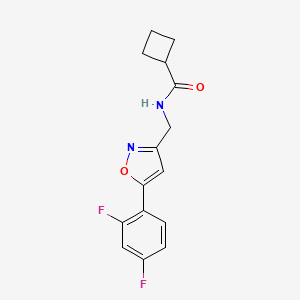

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione" belongs to a class of chemicals known for their unique molecular structures and diverse chemical properties. This compound has been synthesized and studied for various applications, including its potential in inhibitory activity and antioxidant properties.

Synthesis Analysis

The synthesis of similar compounds involves cyclization reactions under mild conditions, yielding high product yields. For instance, D'yachenko et al. (2017) synthesized a series of imidazolidine derivatives via cyclization of ureas with oxalyl chloride, demonstrating high inhibitory activity in vitro (D'yachenko et al., 2017).

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives has been elucidated using various analytical techniques, including NMR spectroscopy and elemental analysis. These compounds often contain imidazolidine rings with specific substituents that contribute to their chemical properties and biological activities (Lelyukh et al., 2021).

Chemical Reactions and Properties

Imidazolidine derivatives participate in various chemical reactions, demonstrating unique reactivity patterns. For example, Ojima and Inaba (1979) described the synthesis and reversible formation of a dimethylamine salt from imidazolidine-2-thione derivatives, highlighting their unusual chemical behavior (Ojima & Inaba, 1979).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of imidazolidine derivatives can vary significantly based on their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various fields.

Chemical Properties Analysis

Imidazolidine derivatives exhibit a wide range of chemical properties, including antioxidant activity. For instance, the antioxidant activity evaluation of synthesized compounds showed that some derivatives could scavenge radicals effectively, comparable to ascorbic acid (Lelyukh et al., 2021).

Scientific Research Applications

1. Synthetic Study of Pharmacologically and Agrochemically Important Imidazolidines

Lee et al. (2010) discuss the synthesis of imidazolidine-2,4,5-trione derivatives, highlighting their importance in pharmacological and agrochemical research. The study focused on identifying active components for desired properties, indicating the compound's potential in developing new pharmacological agents and agricultural chemicals (Lee et al., 2010).

2. Inhibitory Activity in Soluble Human Epoxide Hydrolase

D’yachenko et al. (2017) synthesized a series of imidazolidine-2,4,5-triones and tested their inhibitory activity on soluble human epoxide hydrolase. This enzyme is significant in various biological processes, and the compounds showed promising inhibitory activity, suggesting their potential use in therapeutic applications (D’yachenko et al., 2017).

3. Evaluation in Biological Tests

Jung et al. (2003) conducted biological tests on synthesized imidazolidinetrionylsaccharin derivatives. These tests included plant response screening, insect primary screening, and fungicide primary screening, demonstrating the compound's diverse application potential in biological and agricultural research (Jung et al., 2003).

4. Potential in Cholinergic Enzyme Inhibition

Pejchal et al. (2011) explored the use of imidazolidine-2,4,5-trione derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurochemistry, and the compounds showed significant inhibitory activity, indicating their potential in treating neurodegenerative diseases (Pejchal et al., 2011).

5. Kinetics and Mechanism of Reaction with Oxiranes

Zarzyka-Niemiec and Lubczak (2003) studied the kinetics of the reaction of imidazolidine-2,4,5-trione with oxiranes. Understanding this reaction mechanism can provide insights into its reactivity and potential applications in synthetic chemistry (Zarzyka-Niemiec & Lubczak, 2003).

6. Modulation of p53 Activity

Gomez-Monterrey et al. (2010) designed analogues of imidazolidine-2,4,5-trione to modulate p53 activity. Their findings show potential applications in cancer research, as p53 is a critical tumor suppressor protein (Gomez-Monterrey et al., 2010).

properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c10-5-6(11)9(7(12)8-5)4-1-2-15(13,14)3-4/h4H,1-3H2,(H,8,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMXWWNVVFTAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2490054.png)

![2-Chloro-1-[(2R)-4-ethylsulfonyl-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2490055.png)

![3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2490056.png)

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2490058.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)

![6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2490062.png)

![Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2490068.png)

![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2490069.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)